molecular formula C15H27ClO B13431587 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol

2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol

Cat. No.: B13431587
M. Wt: 258.83 g/mol
InChI Key: XXVCLGZXRUGHLV-GEJOOGBSSA-N
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Description

2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorinated decahydronaphthalene ring system with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Decahydronaphthalene Ring: This step involves cyclization reactions to form the decahydronaphthalene core.

    Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group at the 2nd position, often achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Methylation: Addition of methyl groups at the 4a and 8 positions, typically using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a compound with a different functional group replacing the chlorine atom.

Scientific Research Applications

2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:

    2-((2R,4aS,7R,8S,8aS)-7-Bromo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.

    2-((2R,4aS,7R,8S,8aS)-7-Iodo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with an iodine atom instead of chlorine.

    2-((2R,4aS,7R,8S,8aS)-7-Fluoro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.

Properties

Molecular Formula

C15H27ClO

Molecular Weight

258.83 g/mol

IUPAC Name

2-[(2S,4aR,7S,8R,8aR)-7-chloro-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H27ClO/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-13,17H,5-9H2,1-4H3/t10-,11+,12-,13+,15-/m1/s1

InChI Key

XXVCLGZXRUGHLV-GEJOOGBSSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(C)(C)O)C)Cl

Canonical SMILES

CC1C(CCC2(C1CC(CC2)C(C)(C)O)C)Cl

Origin of Product

United States

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